Mastoparan (Vespula lewisii)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mastoparan is a cationic, amphiphilic, tetradecapeptide amide isolated from the venom of the wasp Vespula lewisii . This peptide is primarily composed of basic and hydrophobic amino acid residues and is known for its ability to induce histamine release from mast cells . Mastoparan has a wide range of biological effects, including mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mastoparan can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of mastoparan involves large-scale SPPS, which allows for the efficient and cost-effective synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive nature of peptide synthesis and ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Mastoparan undergoes various chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Substitution: Substitution reactions can modify specific amino acid residues within the peptide, altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.

Major Products:

Oxidation Products: Disulfide-bonded mastoparan.

Reduction Products: Free thiol-containing mastoparan.

Substitution Products: Modified mastoparan with altered amino acid residues.

Aplicaciones Científicas De Investigación

Mastoparan has a wide range of scientific research applications, including:

Mecanismo De Acción

Mastoparan exerts its effects by interacting with cell membranes and activating G-proteins . The peptide mimics the action of G-protein-coupled receptors by directly activating GTP-binding regulatory proteins (G-proteins), leading to the activation of downstream signaling pathways . This results in various cellular responses, including mast cell degranulation, phospholipase activation, and the release of neurotransmitters and hormones .

Comparación Con Compuestos Similares

. Similar compounds include:

Mastoparan-VT1: Found in Vespa tropica, with broad-spectrum antimicrobial activity.

Mastoparan-M: Identical to mastoparan-VT1, found in Vespa mandarinia.

Dominulin-A and Dominulin-B: Peptides with similar structures and biological activities.

Mastoparan is unique due to its specific amino acid composition and its ability to activate a wide range of cellular responses .

Propiedades

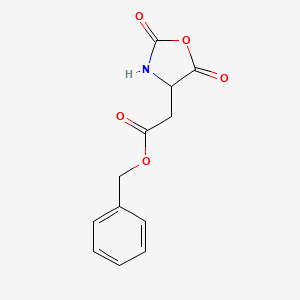

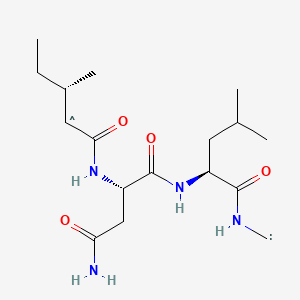

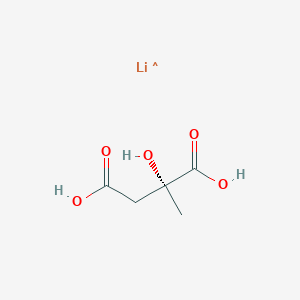

Fórmula molecular |

C17H29N4O4 |

|---|---|

Peso molecular |

353.4 g/mol |

InChI |

InChI=1S/C17H29N4O4/c1-6-11(4)8-15(23)20-13(9-14(18)22)17(25)21-12(7-10(2)3)16(24)19-5/h5,8,10-13H,6-7,9H2,1-4H3,(H2,18,22)(H,19,24)(H,20,23)(H,21,25)/t11-,12-,13-/m0/s1 |

Clave InChI |

TUBMYCMWJALXAS-AVGNSLFASA-N |

SMILES isomérico |

CC[C@H](C)[CH]C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[CH] |

SMILES canónico |

CCC(C)[CH]C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N[CH] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)

![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)

![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)

![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)

![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)